Cas no 1315374-58-3 ((5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester)

(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester is a quinoline derivative with potential applications in pharmaceutical and chemical research. Its structure features a chloro and methoxy substitution on the quinoline core, along with an ethyl ester functional group, which may influence its reactivity and biological activity. This compound is of interest due to its potential as an intermediate in the synthesis of more complex molecules, particularly those targeting medicinal chemistry applications. The presence of both electron-withdrawing and electron-donating groups offers versatility in further chemical modifications. Its well-defined structure allows for precise characterization and controlled derivatization, making it a valuable building block in heterocyclic chemistry.
(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester structure
1315374-58-3 structure
Product Name:(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester
CAS No:1315374-58-3
MF:C14H14ClNO4
MW:295.718263149261
CID:5207700
Update Time:2025-06-30

(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate
    • Ethyl2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate
    • SB69192
    • (5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester
    • Inchi: 1S/C14H14ClNO4/c1-3-20-12(18)8-16-7-6-10(17)13-9(15)4-5-11(19-2)14(13)16/h4-7H,3,8H2,1-2H3
    • InChI Key: USQAXSJBTKSXAK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2=C1C(C=CN2CC(=O)OCC)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 412
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.8

(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester Pricemore >>

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(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester Related Literature

Additional information on (5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester

(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester and Its Significance in Modern Chemical Biology

(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester, with the CAS number 1315374-58-3, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound belongs to the class of quinoline derivatives, which are well-known for their diverse biological activities. The presence of a chloro group at the 5-position and a methoxy group at the 8-position, along with the oxo group at the 4-position, contributes to its distinct chemical profile and reactivity.

The< strong>ethyl ester functionality in the molecule not only influences its solubility and stability but also opens up possibilities for further chemical modifications. These modifications can be tailored to enhance specific biological activities, making this compound a valuable scaffold for drug discovery and development. The quinoline core is particularly interesting because it is a privileged structure in medicinal chemistry, with many known bioactive compounds derived from it.

In recent years, there has been a surge in research focused on quinoline derivatives due to their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The< strong>5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester has been studied for its ability to interact with various biological targets. For instance, studies have shown that quinoline derivatives can inhibit enzymes involved in DNA replication and transcription, which makes them promising candidates for antitumor therapies.

One of the most compelling aspects of this compound is its mechanism of action. The< strong>chloro and< strong>methoxy substituents are known to enhance the binding affinity of quinoline derivatives to their target proteins. This has led to the development of more potent and selective inhibitors. Additionally, the< strong>oxo group introduces a site for hydrogen bonding interactions, which can further stabilize the binding of the compound to its biological target.

The synthesis of< strong>(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester has been optimized by several research groups to improve yield and purity. The synthetic route typically involves multi-step organic transformations starting from readily available precursors. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex quinoline core. These synthetic strategies not only provide a scalable method for producing the compound but also allow for easy introduction of additional functional groups.

In terms of biological activity, preliminary studies have shown that< strong>(5-Chloro-8-methoxy-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester exhibits promising properties as an inhibitor of certain kinases involved in cancer progression. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. By inhibiting these kinases, the compound may be able to disrupt aberrant signaling pathways and induce apoptosis in cancer cells.

Furthermore, the< strong>ethyl ester group in the molecule can be hydrolyzed under acidic or basic conditions to yield the corresponding free carboxylic acid. This transformation allows for further derivatization of the compound into more complex molecules with enhanced biological activity. For example, conjugation with other bioactive molecules or incorporation into prodrugs could lead to improved pharmacokinetic properties.

The potential applications of< strong>(5-Chloro-8-methoxy-4-o x o -4H -quinolin -1 -y l ) -acetic acid ethyl ester extend beyond oncology. Research is ongoing into its efficacy against infectious diseases caused by bacteria and viruses. The quinoline scaffold is known to disrupt bacterial DNA synthesis by inhibiting enzymes such as DNA gyrase. Similarly, some quinoline derivatives have shown antiviral activity by interfering with viral replication mechanisms.

The structural diversity of quinoline derivatives makes them an attractive class of compounds for drug discovery. By modifying different parts of the molecule, researchers can fine-tune its biological activity and selectivity. The< strong>5-Chloro -8-methoxy -4-o x o -4H -quinolin -1 -y l ) -acetic acid ethyl ester , with its unique substitution pattern, represents a promising example of how structural modifications can lead to novel bioactive compounds.

In conclusion, (5-Chloro -8-methoxy -4-o x o -4H -quinolin -1 -y l ) -acetic acid ethyl ester CAS no1315374 58 3 is a compound with significant potential in chemical biology and drug discovery. Its unique structural features and biological activities make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely that it will play an important role in future medical treatments.

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